molecular formula C13H15F2N B2495094 [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287333-85-9

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2495094
CAS RN: 2287333-85-9
M. Wt: 223.267
InChI Key: IJSWNWBVEJBEBS-UHFFFAOYSA-N
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Description

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DF-MDBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DF-MDBP belongs to the class of psychoactive substances known as designer drugs, which are synthetic compounds that mimic the effects of illegal drugs such as amphetamines and opioids. In

Mechanism of Action

The mechanism of action of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is thought to act on the dopamine and serotonin systems in the brain. It has been shown to inhibit the reuptake of dopamine and serotonin, resulting in increased levels of these neurotransmitters in the brain. This could explain its analgesic and anti-inflammatory effects, as well as its potential neuroprotective effects.
Biochemical and Physiological Effects:
[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could explain its analgesic and anti-inflammatory effects. It has also been shown to have antioxidant properties, which could contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine.

Advantages and Limitations for Lab Experiments

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying the effects of psychoactive substances on the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research could be to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Another area of research could be to investigate its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the biochemical and physiological effects of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine, as well as its mechanism of action.

Synthesis Methods

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized through a multistep process that involves the reaction of 2,5-difluorobenzyl chloride with bicyclo[1.1.1]pentan-1-amine followed by reduction with lithium aluminum hydride. The resulting product is then treated with formaldehyde and a reducing agent to produce [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine.

Scientific Research Applications

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N/c14-10-1-2-11(15)9(3-10)4-12-5-13(6-12,7-12)8-16/h1-3H,4-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSWNWBVEJBEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CN)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine

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